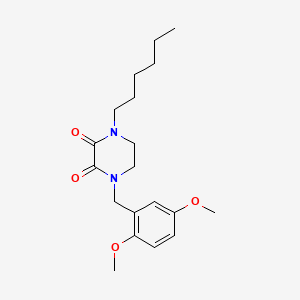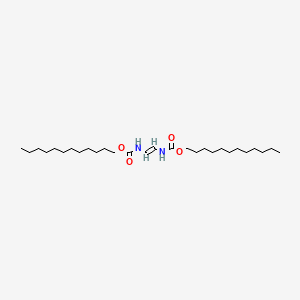![molecular formula C16H22N2O2 B14446723 ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate CAS No. 73750-43-3](/img/structure/B14446723.png)
ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with a tert-butyl-substituted carbonimidoyl group linked to the amino group on the benzene ring. It is a versatile compound with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate typically involves the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction yields ethyl 4-aminobenzoate.
Introduction of the Carbonimidoyl Group: The next step involves the reaction of ethyl 4-aminobenzoate with tert-butyl isocyanide and an appropriate base, such as triethylamine, to form the desired compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation: The benzoate moiety can undergo oxidation reactions, leading to the formation of corresponding quinones.
Reduction: The carbonimidoyl group can be reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted benzoates with different functional groups replacing the amino group.
Oxidation: The major products are quinones derived from the benzoate moiety.
Reduction: The major products are secondary amines formed from the reduction of the carbonimidoyl group.
Aplicaciones Científicas De Investigación
Ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The carbonimidoyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the benzoate moiety can interact with cellular receptors, influencing signal transduction pathways.
Comparación Con Compuestos Similares
Ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: Lacks the carbonimidoyl group and has different reactivity and applications.
tert-Butyl 4-aminobenzoate: Contains a tert-butyl group but lacks the carbonimidoyl group, leading to different chemical properties.
Ethyl 4-(N-ethylcarbonimidoyl)aminobenzoate: Similar structure but with an ethyl group instead of a tert-butyl group, resulting in different steric and electronic effects.
Propiedades
Número CAS |
73750-43-3 |
|---|---|
Fórmula molecular |
C16H22N2O2 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate |
InChI |
InChI=1S/C16H22N2O2/c1-6-14(18-16(3,4)5)17-13-10-8-12(9-11-13)15(19)20-7-2/h6,8-11H,1,7H2,2-5H3,(H,17,18) |
Clave InChI |
SAGCDLOKXCAHOT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=NC(C)(C)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




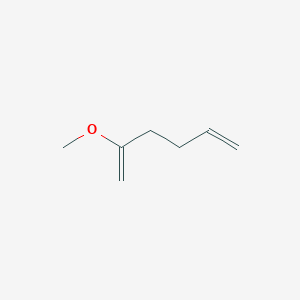
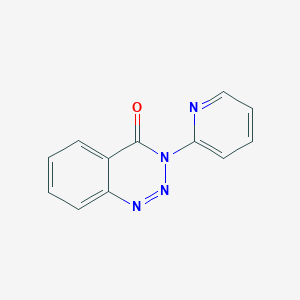

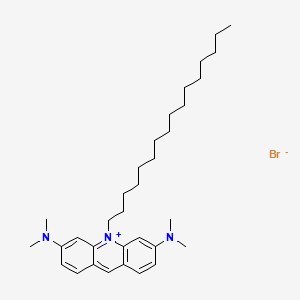

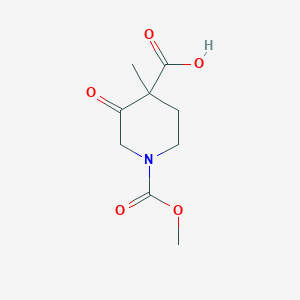

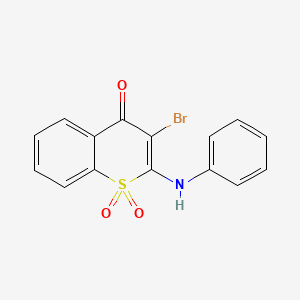
![methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14446698.png)
